3,4-diethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product.Molecular Structure Analysis
The molecular formula of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is C7H9NO . Its average mass is 123.152 Da and its monoisotopic mass is 123.068413 Da .Chemical Reactions Analysis
The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives, in aluminum and zinc complexes.Physical And Chemical Properties Analysis
The molecular weight of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . It is a solid substance .Scientific Research Applications
1. Synthesis of High Nuclearity Single Molecule Magnets
3,4-diethyl-1H-pyrrole-2-carbaldehyde has been utilized in the synthesis of high nuclearity single molecule magnets. A study by Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
2. Development of Anticancer Drug Intermediates
The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Wang et al. (2017) established a rapid synthetic method for this compound, demonstrating its potential in drug development (Wang et al., 2017).
3. Efficient Synthesis of Pyrrole-2-carbaldehyde Derivatives
Wu et al. (2018) presented an efficient method for synthesizing pyrrole-2-carbaldehyde skeletons, which are structurally similar to 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Their method involves oxidative annulation and Csp3-H to C═O oxidation, providing a scalable approach for creating these derivatives (Wu et al., 2018).
4. Synthesis of Diverse Pyrrole Derivatives
The compound has also been used in the synthesis of diverse pyrrole derivatives. Ni et al. (2016) developed a method for creating thiophene and 1H-pyrrole products via an amine-catalyzed cascade annulation and aromatization sequence (Ni et al., 2016).
5. Exploration of 3-Fluoropyrroles
Research into 3-fluoropyrroles, which are structurally related to 3,4-diethyl-1H-pyrrole-2-carbaldehyde, provides insights into the synthesis of fluorinated pyrroles. Surmont et al. (2009) described a new methodology for preparing 3-fluorinated pyrroles, which could have implications for the synthesis and applications of similar pyrrole derivatives (Surmont et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326880 | |
Record name | 3,4-diethyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
1006-26-4 | |
Record name | 3,4-diethyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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